Epinastine hydrochloride

Catalog No.
S527273
CAS No.
108929-04-0
M.F
C16H16ClN3
M. Wt
285.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epinastine hydrochloride

CAS Number

108929-04-0

Product Name

Epinastine hydrochloride

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

InChI

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H

InChI Key

VKXSGUIOOQPGAF-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine, epinastine, epinastine hydrochloride, Flurinol, WAL 80, WAL 801, WAL 801 CL, WAL 801CL, WAL-80 Cl

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl

Description

The exact mass of the compound Epinastine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Epinastine hydrochloride is a potent antihistamine primarily used for treating allergic conjunctivitis and other allergic conditions. It belongs to the class of compounds known as benzazepines, specifically characterized by its structure, which includes a 6,11-dihydro-5H-dibenzo[b,e]azepine core fused with a 4,5-dihydro-1H-imidazole-2-amine side chain. The compound is solid at room temperature, with a melting point ranging from 205 to 208 degrees Celsius . Its chemical formula is C16H16ClN3C_{16}H_{16}ClN_3 with a molecular weight of approximately 285.78 g/mol .

Epinastine's mechanism of action involves multiple pathways to combat allergic conjunctivitis []:

  • H1 receptor antagonism: It directly blocks H1 histamine receptors on ocular cells, preventing the itch and inflammation caused by histamine release during allergic reactions [].
  • Mast cell stabilization: Epinastine helps stabilize mast cells, which store and release histamine. This prevents the degranulation of mast cells and subsequent histamine release, further reducing inflammation [].
  • Inhibition of inflammatory mediators: Epinastine may also inhibit the release of other pro-inflammatory mediators from mast cells and immune cells, contributing to its overall anti-inflammatory effect [].
  • Burning sensation in the eyes
  • Eye redness (hyperemia)
  • Increased tear production (lacrimation)
  • Eyelid inflammation (folliculitis)

  • Formation of Intermediate: The reaction begins with 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine reacting with an amino reagent under protective conditions to generate an amino-protective compound.
  • Reduction and Deprotection: This intermediate undergoes reduction and deprotection to yield 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
  • Cyclization: The next step involves cyanogen bromide cyclization of the aminomethyl compound, followed by neutralization with alkali.
  • Salification: Finally, the product is reacted with hydrochloric acid to form epinastine hydrochloride .

The synthesis methods for epinastine hydrochloride have been optimized for industrial production. The primary method involves:

  • Starting Materials: Using accessible raw materials such as 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine.
  • Sequential Reactions: The process includes protection, reduction, deprotection, cyclization, and salification steps.
  • Purity and Yield: The described method has shown high product purity (99.8%) and good yields (approximately 79.6%) under controlled conditions .

Epinastine has been studied for potential interactions with other drugs:

  • Cytochrome P450 Interactions: It can influence the absorption and serum concentration of other drugs like cysteamine due to its effects on metabolic pathways involving cytochrome P450 enzymes .
  • Minimal Systemic Exposure: Clinical studies indicate that epinastine has low systemic absorption when administered topically, reducing the likelihood of significant drug-drug interactions .

Similar Compounds

Epinastine hydrochloride shares structural and functional similarities with several other antihistamines and related compounds. Below are some notable examples:

Compound NameStructural ClassUnique Features
CetirizinePiperazine derivativeLong-lasting effects; less sedation
LoratadineTricyclicNon-sedating; selective H1 receptor antagonist
FexofenadinePiperidine derivativeActive metabolite of terfenadine; minimal CNS penetration
OlopatadineBenzylpyridineDual-action; inhibits both H1 receptors and mast cell degranulation

Epinastine is unique among these compounds due to its specific mechanism as a mast cell stabilizer in addition to its antihistaminic activity, making it particularly effective in managing allergic responses without causing sedation or central nervous system effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

285.1032752 g/mol

Monoisotopic Mass

285.1032752 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GFM415S5XL

Related CAS

80012-43-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Epinastine Hydrochloride is an histamine H1 receptor antagonist without sedative activity. Epinastine hydrochloride blocks the histamine H1 receptor and inhibits the release of histamine from mast cells. This prevents the typical allergic symptoms that are caused by histamine activity on capillaries, skin, mucous membranes, and on gastrointestinal and bronchial smooth muscles. Typical histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Epinastine also has affinity for the histamine H2, 5-HT2, and the alpha-1, alpha-2 adrenergic receptors.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

108929-04-0

Wikipedia

Epinastine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Ariga GG, Naik PN, Nandibewoor ST, Chimatadar SA. Study of fluorescence
2: Fujishima H, Ohashi Y, Takamura E. Efficacy of epinastine hydrochloride
3: Semsettin B, Sinan E, Nigar V. Comparison of the effects of topical
4: Gotoh M, Hashiguchi K, Okubo K. Efficacy of epinastine hydrochloride for
5: Yilinuer H, Yamaoka J, Kawana S. Effect of epinastine hydrochloride on murine
6: Asano K, Furuta A, Kanai K, Sakaue S, Suzaki H, Hisamitsu T. Inhibition of
7: Mochizuki Y, Furuta A, Furuya A, Kanai K, Asano K, Suzaki H. Suppressive
8: Ghisleni DD, Steppe M, Schapoval EE. Development and validation of liquid
9: Toyoda M, Nakamura M, Nakagawa H. Distribution to the skin of epinastine
10: Kanai K, Asano K, Watanabe S, Kyo Y, Suzaki H. Epinastine hydrochloride
11: Ohmura T, Kawasaki T. [Pharmacological and clinical profile of epinastine
12: Oshima KZ, Asano K, Kanai K, Suzuki M, Suzaki H. Influence of epinastine
13: Watase F, Watanabe S, Kanai K, Yamada N, Sakaue S, Asano K, Hisamitsu T,
14: Hanashiro K, Sunagawa M, Tokeshi Y, Nakasone T, Ohta S, Nakamura M, Kosugi T.
15: Kanai K, Asano K, Hisamitsu T, Suzaki H. Suppressive activity of epinastine
16: Fraunfelder FW. Epinastine hydrochloride for atopic disease. Drugs Today
17: Takahashi N, Aizawa H, Inoue H, Matsumoto K, Nakano H, Hirose T, Nishima S,
18: Nakagawa T, Kakinuma Y, Akitaya T, Shimada J, Mizushima Y. Modulatory effects

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